molecular formula C18H15N3O4 B5577727 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE

Cat. No.: B5577727
M. Wt: 337.3 g/mol
InChI Key: HWEHUFSLGBBPNC-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalimide moiety linked to an acetamidophenyl group, making it a subject of interest in medicinal chemistry and material science.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies or data on this compound, it’s not possible to provide a mechanism of action .

Future Directions

The study of new and less-known compounds like this one is a key part of advancing scientific knowledge. Future research could focus on synthesizing the compound, studying its properties, and exploring its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE typically involves the following steps:

    Formation of Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide derivative.

    Acylation Reaction: The phthalimide derivative is then subjected to an acylation reaction with 4-acetamidophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize the reaction yield and purity.

    Purification Techniques: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Oxidation Products: Quinones and related derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted acetamidophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-(4-nitrophenyl)phthalimide share structural similarities.

    Acetamidophenyl Derivatives: Compounds such as N-(4-hydroxyphenyl)acetamide (paracetamol) and N-(4-methoxyphenyl)acetamide.

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE is unique due to its combined phthalimide and acetamidophenyl moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11(22)19-12-6-8-13(9-7-12)20-16(23)10-21-17(24)14-4-2-3-5-15(14)18(21)25/h2-9H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEHUFSLGBBPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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